molecular formula C4H4N2O3 B588857 Barbituric Acid-13C,15N2 CAS No. 1329809-18-8

Barbituric Acid-13C,15N2

Número de catálogo: B588857
Número CAS: 1329809-18-8
Peso molecular: 131.066
Clave InChI: HNYOPLTXPVRDBG-VMGGCIAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Barbituric Acid-13C,15N2 is a stable isotope-labeled compound of barbituric acid, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectivelyIt was first synthesized by Adolf von Baeyer in 1864 through the combination of urea and malonic acid . Barbituric acid is the parent compound of barbiturate drugs, which have various pharmacological applications, although barbituric acid itself is not pharmacologically active .

Métodos De Preparación

The synthesis of Barbituric Acid-13C,15N2 involves the reaction of isotopically labeled urea and malonic acid. The general synthetic route is as follows:

    Starting Materials: Isotopically labeled urea (13C,15N2) and malonic acid.

    Reaction Conditions: The reaction is typically carried out in an aqueous medium under reflux conditions.

    Procedure: The isotopically labeled urea and malonic acid are dissolved in water and heated under reflux.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of isotopically labeled starting materials ensures the incorporation of carbon-13 and nitrogen-15 into the final product .

Análisis De Reacciones Químicas

Barbituric Acid-13C,15N2 undergoes various chemical reactions, including:

  • **Condensation

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Barbituric Acid-¹³C,¹⁵N₂ and confirming isotopic incorporation?

To synthesize isotopically labeled barbituric acid, replace standard precursors (e.g., urea and malonic acid) with ¹³C- and ¹⁵N-labeled equivalents. For example, urea-¹³C,¹⁵N₂ (a common labeled precursor) can be reacted with malonic acid under controlled conditions . Confirm isotopic incorporation using mass spectrometry (MS) for molecular weight verification and ¹³C/¹⁵N NMR to track labeled nuclei. NMR assignments should align with theoretical chemical shifts calculated via Density Functional Theory (DFT) methods like BLYP, which accurately predict isotopic perturbations in NMR spectra .

Q. Which characterization techniques are most effective for analyzing Barbituric Acid-¹³C,¹⁵N₂ in solid and solution states?

  • Solid-state analysis : Use X-ray powder diffraction (XRPD) to identify polymorphs and hydrogen-bonding motifs . Complement with solid-state ¹H MAS, ¹³C/¹⁵N CPMAS NMR, and 2D PASS spectroscopy to resolve tautomeric forms and hydrogen-bond interactions .
  • Solution-state analysis : Employ ¹³C/¹⁵N NMR in deuterated solvents (e.g., DMSO-d₆) to study solute-solvent interactions. Theoretical calculations (e.g., GIAO-DFT) can model solvent-induced chemical shift changes and validate experimental data .

Q. How do solvent interactions influence the NMR spectra of Barbituric Acid-¹³C,¹⁵N₂?

Solvents like DMSO form hydrogen-bonded associates with barbituric acid, significantly altering chemical shifts. For example, DMSO binds to the imino (-N-H) and methylene (-CH₂) groups, causing downfield shifts in ¹H and ¹³C NMR signals. These interactions can be modeled using cluster calculations (e.g., BA·2DMSO or BA·4DMSO complexes) with DFT methods (BLYP functional) to match experimental observations .

Advanced Research Questions

Q. How can researchers resolve tautomerism in Barbituric Acid-¹³C,¹⁵N₂ using combined experimental and computational approaches?

Tautomeric equilibria (e.g., keto-enol shifts) are detectable via solid-state ¹⁵N CPMAS NMR, which distinguishes hydrogen-bond strength variations between tautomers . Pair this with Quantum Theory of Atoms in Molecules (QTAIM) analysis to quantify intermolecular electron density delocalization, correlating with NMR chemical shift tensors . DFT calculations (e.g., B3LYP/6-311++G**) can further predict tautomeric stability and proton-transfer barriers .

Q. What drives the thermodynamic stability of polymorphs in Barbituric Acid-¹³C,¹⁵N₂?

Polymorph stability arises from differences in hydrogen-bonding networks and lattice energy. For example, polymorph IV (enol form) exhibits stronger intermolecular interactions than polymorph II (keto form), as shown by electron density analysis and solid-state NMR. Computational lattice energy minimization (e.g., using PIXEL or DMACRYS) can rank polymorph stability, while XRPD and Hirshfeld surface analysis reveal packing motifs .

Q. Can mechanochemical methods induce novel tautomeric or polymorphic forms in Barbituric Acid-¹³C,¹⁵N₂?

Prolonged grinding (>24 hours) of barbituric acid induces mechanochemical tautomerism, converting the trioxo form (polymorph II) to the trihydroxyl isomer. Characterize this transition using IR/Raman spectroscopy (to detect C=O vs. O-H stretches) and ¹H MAS NMR to map hydrogen-bond reorganization .

Q. How does isotopic labeling impact Barbituric Acid-¹³C,¹⁵N₂ in multicomponent reactions (MCRs)?

Isotopic labeling enables precise tracking of barbituric acid’s role in MCRs, such as Knoevenagel condensations or Biginelli reactions. Use ¹³C NMR to monitor carbon migration in heterocyclic products (e.g., pyrimidines) and ¹⁵N NMR to study nitrogen participation in coordination compounds or supramolecular assemblies .

Q. What causes contradictions in reported NMR data for Barbituric Acid-¹³C,¹⁵N₂ across studies?

Discrepancies often stem from solvent choice (e.g., DMSO vs. water) and concentration-dependent aggregation. For example, DMSO forms BA·4DMSO clusters that shift methylene protons upfield, whereas aqueous solutions may promote deuteration at acidic protons. Standardize solvent conditions and validate shifts via DFT-GIAO calculations to reconcile data .

Q. What strategies enable enantioselective catalysis using Barbitur Acid-¹³C,¹⁵N₂ derivatives?

Chiral induction in barbituric acid scaffolds requires tailored organocatalysts (e.g., thioureas) or metal-ligand complexes (e.g., Rhodium-BINAP). Focus on alkylidene barbiturates for asymmetric Michael additions or [4+2] cycloadditions, using ¹³C-labeled substrates to stereochemical outcomes via NOESY or X-ray crystallography .

Q. How do alkali halides influence the co-crystallization of Barbituric Acid-¹³C,¹⁵N₂?

Grinding barbituric acid with alkali bromides (e.g., KBr) forms ionic co-crystals via N-H···Br⁻ interactions. Characterize these using XRPD to identify unit-cell changes and ¹⁵N NMR to probe halide-induced electronic perturbations. Co-crystals alter dissolution kinetics, relevant for bioavailability studies .

Propiedades

Número CAS

1329809-18-8

Fórmula molecular

C4H4N2O3

Peso molecular

131.066

Nombre IUPAC

1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1

Clave InChI

HNYOPLTXPVRDBG-VMGGCIAMSA-N

SMILES

C1C(=O)NC(=O)NC1=O

Sinónimos

2,4,6(1H,3H,5H)-Pyrimidinetrione-13C,15N2;  1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione-13C,15N2;  2,4,6-Pyrimidinetriol-13C,15N2;  2,4,6-Pyrimidinetrione-13C,15N2;  2,4,6-Trihydroxypyrimidine-13C,15N2;  2,4,6-Trioxohexahydropyrimidine-13C,15N2;  6-Hydrox

Origen del producto

United States

Synthesis routes and methods I

Procedure details

5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid (10 mg.) was dissolved in 0.5 ml. dimethyl formamide (DMF) and was treated first with a solution of 5 mg. dicyclohexyl carbodiimide (DCC) in 0.5 ml. DMF and then with a solution of 12 mg. p-nitrophenol in 0.5 ml. DMF at 4° C. After standing overnight at this temperature, the mixture was evaporated to dryness and then dissolved in 1.5 ml. of a 1:1 mixture of glycerine-water. Bovine serum albumin (20 mg.) was added and the mixture was allowed to react for eight hours at room temperature and then overnight at 4° C. The product was then dialyzed against distilled water for two days to remove unreacted barbituric acid derivative and the p-nitrophenol which was displaced from the barbituric acid by the protein, to afford the bovine serum albumin-barbituric acid conjugate. The degree of substitution was estimated to be 2-3 moles of barbiturates per mole of protein, calculated from the extinction coefficient of the absorbtion at 202 mμ.
Name
5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Potassium pyrrole (3.0 g., 0.03 mole), 1-iodobutane (9.2 g., 0.05 moles) and 10 ml. of tetrahydrofuran were combined and refluxed for 1.5 hours by which time the reaction mixture had become a thick mass. The reaction mixture was diluted with 30 ml. of water and extracted with 35 ml. of ether. The ether was backwashed with water, then added to a solution of anhydrous alloxan (4.8 g., 0.03 mole) obtained by heating in 50 ml. of ethanol. The ether was distilled away, 6N hydrochloric acid (5 ml., 0.03 mole) was added, and the mixture refluxed for 3 minutes, cooled, evaporated to a gum, and triturated with water to afford title product [5.1 g.; m.p. 135 (dec); m/e 265].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.